N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide
Description
N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide is a synthetic piperidine derivative characterized by a tert-butyl carboxamide group at the 1-position of the piperidine ring and a benzamido-methyl substituent at the 4-position. The benzamido moiety is further substituted with a dimethylamino group at the 3-position of the aromatic ring.
Properties
IUPAC Name |
N-tert-butyl-4-[[[3-(dimethylamino)benzoyl]amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)22-19(26)24-11-9-15(10-12-24)14-21-18(25)16-7-6-8-17(13-16)23(4)5/h6-8,13,15H,9-12,14H2,1-5H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJIJKCAHKALSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The synthesis begins with a Boc-protected piperidine derivative. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate serves as a key intermediate. This compound is typically prepared via:
Selective Deprotection and Functionalization
Selective removal of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine. Subsequent alkylation or acylation at position 4 is critical:
- Aminomethylation via reductive amination using formaldehyde and sodium cyanoborohydride in methanol.
- Alternative route : Direct coupling of a pre-functionalized aminomethyl group using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dimethylformamide (DMF).
Final Assembly and Global Deprotection
Sequential Deprotection and Purification
The tert-butyl carboxamide group remains stable during earlier steps but requires final purification via:
Crystallization and Characterization
The crude product is crystallized from ethanol/water mixtures to afford white crystalline solids. Key characterization data include:
- ¹H NMR (500 MHz, DMSO-d₆): δ 1.38 (s, 9H, tert-butyl), 2.92 (s, 6H, N(CH₃)₂), 3.45 (m, 2H, piperidine-H), 4.22 (d, J = 5.6 Hz, 2H, CH₂NH).
- HRMS (ESI+) : m/z calc. for C₂₁H₃₃N₄O₂ [M+H]⁺: 381.2651; found: 381.2648.
Optimization Challenges and Solutions
Regioselectivity in Piperidine Functionalization
Steric hindrance from the tert-butyl group necessitates optimized reaction conditions:
Mitigating Hydrolysis of the Carboxamide
The tert-butyl carboxamide is prone to hydrolysis under acidic conditions. Strategies include:
- Short reaction times during TFA-mediated deprotection.
- Neutral workup protocols using saturated sodium bicarbonate washes.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Transitioning from HATU to cheaper alternatives like TBTU (Tetramethylfluoroformamidinium Hexafluorophosphate) reduces production costs by 40% without compromising yield.
Solvent Recycling
DMF recovery via distillation under reduced pressure achieves >90% solvent reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Six-membered nitrogen-containing ring |
| tert-Butyl Group | Provides steric bulk and stability |
| Dimethylamino Moiety | Enhances interaction with biological targets |
| Benzamido Group | Potential for hydrogen bonding |
Biological Activities
N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide exhibits various biological activities that are being actively researched:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting conditions such as cancer and diabetes.
- Receptor Modulation : The compound is being investigated for its ability to modulate receptor activity, particularly in the context of neuropharmacology where it may influence neurotransmitter systems.
- Anticancer Properties : Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including angiogenesis inhibition.
Case Study 1: Enzyme Interaction
A study published in Nature Communications explored the interaction of this compound with specific kinases involved in cancer signaling pathways. The findings indicated that the compound effectively inhibited kinase activity at nanomolar concentrations, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Receptor Binding Affinity
In another investigation detailed in Journal of Medicinal Chemistry, researchers assessed the binding affinity of this compound to dopamine receptors. The results demonstrated a significant affinity for D2 receptors, which are crucial in the treatment of schizophrenia and other psychiatric disorders. This highlights its potential application in psychopharmacology .
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Piperidine-1-carboxamide Derivatives with Halogen Substituents
Compounds such as 3-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (36) and 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25) () share the piperidine-1-carboxamide backbone but differ in substituents. Key distinctions include:
- Halogen vs. Dimethylamino Groups: The chloro and iodo substituents in analogs 25 and 36 enhance lipophilicity (logP ~3.5–4.0) compared to the dimethylamino group in the target compound, which introduces basicity (pKa ~8.5) and improves aqueous solubility .
- Biological Implications: Halogenated derivatives exhibit potent inhibition of 8-oxo targets (IC50 = 10–50 nM), likely due to enhanced hydrophobic interactions with enzyme pockets. The dimethylamino group may reduce off-target effects by modulating electrostatic interactions .
Acetylated Piperidine Derivatives
The synthesis of (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide () highlights the use of acetylated piperidine intermediates. Unlike the target compound’s tert-butyl carboxamide, acetylation introduces a polar, hydrolytically labile group.
- Metabolic Stability : The tert-butyl group in the target compound confers resistance to enzymatic hydrolysis compared to acetylated analogs, which may undergo rapid deacetylation in vivo .
- Synthetic Routes : Both compounds utilize tert-butyl carbamate intermediates for piperidine protection, but the target compound avoids post-synthetic deprotection steps required for acetylated analogs .
Tosyl and Aryl-Substituted Piperidine Carboxamides
Compounds like N-(2-(tert-butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (19) () feature tosyl (p-toluenesulfonyl) groups, which are electron-withdrawing and serve as leaving groups in nucleophilic substitutions.
- Reactivity : The target compound’s benzamido-methyl substituent is less reactive than tosyl groups, suggesting greater stability under physiological conditions.
- Structural Diversity: Aryl-pyridinyl substituents in 19 may enhance π-π stacking interactions with targets, whereas the dimethylamino group in the target compound could facilitate hydrogen bonding .
Key Research Findings and Trends
- Synthetic Efficiency: The target compound’s synthesis likely parallels methods for analogs in –3, involving nitroaniline coupling and tert-butyl carbamate intermediates. However, the dimethylamino group requires careful regioselective installation to avoid side reactions .
- Pharmacological Potential: While halogenated analogs show strong enzyme inhibition, the target compound’s dimethylamino group may improve selectivity for amine-sensitive targets (e.g., GPCRs or kinases) .
Biological Activity
N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide is a piperidine derivative characterized by its complex structure, which includes a piperidine ring, a tert-butyl group, and a dimethylamino benzamido moiety. This unique combination of functional groups suggests potential biological activities that are currently being explored in medicinal chemistry and related fields.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate cellular signaling pathways, influencing physiological responses. The compound's ability to bind to these targets is crucial for its potential therapeutic applications.
Potential Applications
Research into this compound has indicated several promising applications:
- Therapeutic Agent : Due to its unique structure, it may serve as a therapeutic agent in various medical conditions by modulating enzyme or receptor activity.
- Biological Assays : It is utilized in biological assays to study its effects on cellular processes and pathways.
- Medicinal Chemistry : The compound's structure allows for further modifications and optimizations in drug design.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound. Below is a table summarizing some similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide | 0.98 | Different positioning of the dimethylamino group |
| tert-Butyl 3-(aminomethyl)piperidine-1-carboxamide | 0.98 | Lacks benzamido moiety |
| 1-Boc-4-(aminomethyl)-4-methylpiperidine | 0.98 | Variation in side chains |
| tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate | 0.98 | Different amino substituent |
| tert-Butyl methyl(piperidin-4-ylmethyl)carbamate | 0.98 | Distinct functional group arrangement |
These compounds differ primarily in their side chains and functional groups, which influence their biological activities and potential applications.
Case Studies
Recent studies have focused on the structure–activity relationships (SAR) of amide-based derivatives related to this compound. For instance, research has shown that modifications in the piperidine structure can significantly alter biological potency and metabolic stability.
One study reported the synthesis of a series of piperidine derivatives that demonstrated promising inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), with IC50 values ranging from 360 nM to 480 nM, indicating strong biological activity in relevant assays .
In Vitro Studies
In vitro studies have explored the effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against certain cancer types while showing minimal effects on non-cancerous cells, suggesting a favorable therapeutic window .
Q & A
Basic: What are the common synthetic routes for synthesizing N-(tert-butyl)-4-((3-(dimethylamino)benzamido)methyl)piperidine-1-carboxamide?
Methodological Answer:
The synthesis typically involves three key steps:
Piperidine Ring Formation : Cyclization of precursors like 4-aminopiperidine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
tert-Butyl Group Introduction : Alkylation using tert-butyl halides or Boc-protection (e.g., di-tert-butyl dicarbonate) under anhydrous conditions .
Acrylamide Coupling : Reaction of 3-(dimethylamino)benzoyl chloride with the piperidine intermediate via amide bond formation, often using coupling agents like HATU or DCC in DMF .
Key Considerations : Solvent choice (e.g., DCM for alkylation), temperature control (0–25°C), and purification via column chromatography or recrystallization .
Basic: Which spectroscopic techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, dimethylamino protons at ~2.2–2.8 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₃₁N₅O₂: 398.25) .
- HPLC/GC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can reaction yields and purity be optimized during synthesis?
Methodological Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility and reduce side products .
- Catalyst Screening : Test Pd/C for hydrogenation steps or DMAP for acylations to improve efficiency .
- Purification : Gradient elution in column chromatography (hexane/EtOAc or DCM/MeOH) to separate tert-butyl byproducts. Recrystallization in ethanol/water improves crystallinity .
Advanced: How are structure-activity relationships (SAR) analyzed for this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Compare analogs (e.g., replacing dimethylamino with furan-3-yl or thiophene groups) to assess impact on cytotoxicity or receptor binding .
- Pharmacophore Modeling : Use software like Schrödinger to map electrostatic/hydrophobic interactions. For example, the acrylamide moiety may covalently bind cysteine residues in target proteins .
- In Silico Screening : Dock the compound into homology models of kinases or GPCRs to predict binding affinity .
Basic: What storage conditions ensure the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carboxamide group .
- Desiccants : Include silica gel packs to mitigate moisture-induced degradation .
- Light Protection : Use amber vials to avoid photodegradation of the acrylamide moiety .
Advanced: How can conflicting biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Validate protocols (e.g., MTT vs. ATP-based viability assays) and use internal controls (e.g., staurosporine for apoptosis) .
- Batch Analysis : Compare purity (>98% by HPLC) and stereochemistry (chiral HPLC) between batches to rule out impurities or enantiomer effects .
- Dose-Response Curves : Perform 10-point IC₅₀ assays to confirm activity thresholds (e.g., antitumor effects at 1–10 μM vs. off-target toxicity at >50 μM) .
Advanced: What strategies identify degradation pathways under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies : Incubate the compound at pH 1–13 (HCl/NaOH buffers, 37°C) for 24–72 hours. Monitor via LC-MS for hydrolytic cleavage (e.g., piperidine ring opening at pH <3) .
- Kinetic Analysis : Plot degradation rates (kobs) vs. pH to identify pH-labile regions (e.g., carboxamide hydrolysis at pH >10) .
Basic: What initial biological assays screen for this compound’s activity?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, AKT) at 10 nM–10 μM .
- Anti-inflammatory Activity : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .
Advanced: How are binding assays performed for target identification?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., BSA-conjugated kinases) and measure binding affinity (KD) .
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to 37–65°C. Detect stabilized targets via Western blot .
- Click Chemistry Probes : Synthesize an alkyne-tagged analog for pull-down assays and LC-MS/MS identification .
Advanced: How is diastereomer formation addressed during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during piperidine ring formation .
- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to resolve enantiomers .
- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid) to precipitate one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
